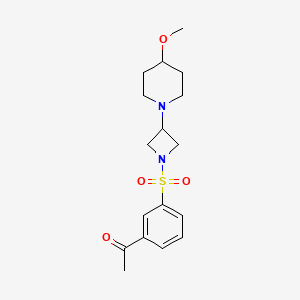![molecular formula C9H14Cl2F3N3S B2703638 1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride CAS No. 1941048-24-3](/img/structure/B2703638.png)
1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride is a heterocyclic compound known for its diverse range of applications in chemistry, biology, and medicine. The compound has a unique structure comprising a trifluoromethyl group, thiazole ring, and a piperazine moiety, making it a significant subject in various scientific research studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride typically involves the condensation of 4-(Trifluoromethyl)-2-bromomethyl thiazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 50-70°C.
Industrial Production Methods: For large-scale production, the synthesis is optimized for high yield and purity. This may include the use of catalysts to speed up the reaction and purification techniques such as recrystallization and chromatography to isolate the desired product. The dihydrochloride salt form is often obtained by treatment with hydrochloric acid, which enhances its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: The compound is known to undergo various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate to form sulfoxide derivatives.
Reduction: Reduction reactions with reagents like sodium borohydride can yield thiazole derivatives with altered electronic properties.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, introducing different substituents on the thiazole ring.
Common Reagents and Conditions Used: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions such as amines and alcohols. Reaction conditions often involve specific solvents, controlled temperature, and pH to ensure desired outcomes.
Major Products Formed: The major products depend on the type of reaction. For instance, oxidation typically yields sulfoxide derivatives, reduction forms modified thiazole rings, and substitution reactions introduce various functional groups on the thiazole ring.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, the compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group is particularly valuable for imparting lipophilicity and metabolic stability to new compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids. It serves as a lead compound in drug discovery due to its unique structural features.
Medicine: In medicinal chemistry, 1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride is evaluated for its pharmacological properties, such as potential activity against certain diseases, including antimicrobial and anticancer effects.
Industry: Industrial applications include its use as an intermediate in the synthesis of agrochemicals, dyes, and specialty materials. Its stability and reactivity make it a useful component in various manufacturing processes.
Mécanisme D'action
Molecular Targets and Pathways: The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves the modulation of biochemical pathways that regulate cell function and survival.
Mechanistic Details: For instance, in antimicrobial research, the compound may inhibit the synthesis of bacterial cell walls or disrupt membrane integrity. In anticancer studies, it could interfere with signaling pathways critical for tumor cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-{[4-Methyl-1,3-thiazol-2-yl]methyl}piperazine
1-{[4-(Trifluoromethyl)-1,2,3-thiadiazol-5-yl]methyl}piperazine
1-{[4-(Trifluoromethyl)-1,3-oxazol-2-yl]methyl}piperazine
Propriétés
IUPAC Name |
2-(piperazin-1-ylmethyl)-4-(trifluoromethyl)-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3S.2ClH/c10-9(11,12)7-6-16-8(14-7)5-15-3-1-13-2-4-15;;/h6,13H,1-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVLGPDJEOSXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2703556.png)

![3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2703558.png)


![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2703562.png)

![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2703567.png)





![N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide](/img/structure/B2703577.png)
